molecular formula C15H22N2O6S B5011107 1-Benzenesulfonyl-4-isopropyl-piperazine

1-Benzenesulfonyl-4-isopropyl-piperazine

Cat. No.: B5011107
M. Wt: 358.4 g/mol
InChI Key: AOMFWRJSYRRPMJ-UHFFFAOYSA-N
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Description

The compound “1-isopropyl-4-(phenylsulfonyl)piperazine oxalate” is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group . This particular compound has an isopropyl group and a phenylsulfonyl group attached to the piperazine ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . Attached to this ring would be an isopropyl group and a phenylsulfonyl group.


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, largely dependent on the substituents attached to the piperazine ring. For example, if the phenylsulfonyl group is a good leaving group, it might be possible for nucleophilic substitution reactions to occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-isopropyl-4-(phenylsulfonyl)piperazine oxalate” would depend on the nature of its functional groups. For example, the presence of the polar sulfonyl group might enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Many piperazine derivatives exhibit biological activity. For instance, some piperazine derivatives are found in drugs with antipsychotic, antidepressant, and anti-inflammatory properties .

Future Directions

The study of piperazine derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the synthesis of new piperazine derivatives, their potential biological activities, and their mechanisms of action .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-propan-2-ylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S.C2H2O4/c1-12(2)14-8-10-15(11-9-14)18(16,17)13-6-4-3-5-7-13;3-1(4)2(5)6/h3-7,12H,8-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMFWRJSYRRPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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